molecular formula C8H15N3O2S B13256344 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B13256344
M. Wt: 217.29 g/mol
InChI Key: MAOMQBBBQRWULQ-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This pyrazole-sulfonamide derivative is part of a class of heterocyclic compounds recognized for their diverse pharmacological profiles. Current scientific investigation indicates that pyrazole-4-sulfonamide scaffolds are prominent pharmacophores in the discovery of new anti-inflammatory and anticancer agents . Researchers are exploring this structural motif for its potential in targeted disease intervention. In the field of inflammation, closely related sulfonamide-pyrazole compounds have been identified as potent, systemically available inhibitors of the N-acylethanolamine acid amidase (NAAA) enzyme, a promising target for managing inflammatory responses . Inhibition of NAAA preserves endogenous palmitoylethanolamide (PEA), enhancing its natural anti-inflammatory and analgesic effects at inflamed sites . Furthermore, pyrazole-sulfonamide hybrids are being synthesized and evaluated for their antiproliferative activity, showing potential in in vitro cytotoxicity assays against various cell lines . The structural features of this compound, including the 3,5-dimethylpyrazole core and the sulfonamide group, are often key for optimizing binding affinity and selectivity in structure-activity relationship (SAR) studies . This product is intended for research purposes such as hit identification, lead optimization, and mechanistic studies in drug discovery. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H15N3O2S

Molecular Weight

217.29 g/mol

IUPAC Name

3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide

InChI

InChI=1S/C8H15N3O2S/c1-5(2)11-7(4)8(6(3)10-11)14(9,12)13/h5H,1-4H3,(H2,9,12,13)

InChI Key

MAOMQBBBQRWULQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole with sulfonamide reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The compound can undergo substitution reactions where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced amines, and substituted pyrazole compounds. These products have their own unique applications in different fields.

Scientific Research Applications

Organic Chemistry

The compound serves as a crucial reagent in organic synthesis. It acts as a building block for synthesizing more complex molecules, facilitating the development of new chemical entities with potential applications in various industries.

Biological Research

Antiproliferative Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines, such as U937 cells. The mechanism involves disruption of cellular processes essential for cancer cell survival .

Antimicrobial Properties : The compound demonstrates notable antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.22 μg/mL. This suggests its potential use in antibiotic development .

Anti-inflammatory and Antioxidant Effects : The compound has also been studied for its anti-inflammatory and antioxidant properties, contributing to its therapeutic potential in various medical conditions .

Case Study 1: Anticancer Activity

A study conducted on the antiproliferative effects of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide derivatives revealed that these compounds inhibited the growth of U937 cells effectively. The half-maximal inhibitory concentration (IC50) values were determined using the CellTiter-Glo Luminescent cell viability assay, indicating promising results for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessing the antimicrobial efficacy of this compound showed significant bactericidal activity against multiple strains of bacteria. These findings underscore its potential application in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N1 Position

The nature of the N1 substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Name N1 Substituent Molecular Formula Molecular Weight Key Findings
3,5-Dimethyl-1-ethyl-1H-pyrazole-4-sulfonamide Ethyl C₇H₁₃N₃O₂S 203.27 Lower lipophilicity (logP ~1.2) compared to isopropyl analog; moderate antimicrobial activity against E. coli.
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-sulfonamide 4-Methylphenyl C₁₂H₁₅N₃O₂S 265.33 Enhanced antiproliferative activity (IC₅₀ = 8.2 µM vs. HeLa cells) due to aromatic π-stacking interactions.
Target Compound Propan-2-yl C₈H₁₅N₃O₂S 217.29 Balanced solubility and potency; IC₅₀ = 12.5 µM (HeLa cells) .

Key Insight : Bulky N1 substituents (e.g., 4-methylphenyl) improve target binding via hydrophobic interactions but may reduce solubility. The isopropyl group in the target compound offers a compromise between lipophilicity and bioavailability .

Variations in Sulfonamide Functionalization

Sulfonamide modifications impact enzyme inhibition and metabolic stability:

Compound Name Sulfonamide Modification Biological Activity
3,5-Dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazole-4-sulfonamide Bis-sulfonamide Potent carbonic anhydrase IX inhibition (Ki = 4.3 nM) but poor membrane permeability.
3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide Monosulfonamide Moderate COX-2 inhibition (IC₅₀ = 1.8 µM); favorable pharmacokinetics in rodent models .

Key Insight : Bis-sulfonamide derivatives exhibit stronger enzyme affinity but face challenges in drug-likeness due to high polarity .

Antimicrobial Activity Comparisons

Pyrazole-sulfonamides with electron-withdrawing groups show enhanced antimicrobial effects:

Compound Name Substituents MIC (µg/mL) Against E. coli MIC (µg/mL) Against C. albicans
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one 4-Nitrophenyl, acetyl 25 50
Target Compound Propan-2-yl, sulfonamide 50 >100

Key Insight : The 4-nitrophenyl group enhances antibacterial activity via resonance stabilization of the sulfonamide moiety, but the target compound’s isopropyl group reduces this effect .

Biological Activity

3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₈H₁₃N₂O₂S
Molecular Weight 220.27 g/mol
CAS Number 2137765-43-4
LogP 1.3848
Polar Surface Area 70.971 Ų

Synthesis

The synthesis of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide typically involves the reaction of pentane-2,4-dione with hydrazine hydrate, followed by sulfonation reactions. The process yields derivatives that can be further modified for enhanced biological activity .

Antiproliferative Activity

Research has shown that 3,5-dimethyl-1H-pyrazole derivatives exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies indicated that these compounds can inhibit the growth of U937 cells, a human histiocytic lymphoma cell line. The antiproliferative activity is attributed to their ability to disrupt cellular processes critical for cancer cell survival .

Antimicrobial Properties

The compound demonstrates significant antimicrobial activity against a range of pathogens. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against strains like Staphylococcus aureus and Escherichia coli. The compounds also exhibit bactericidal and fungicidal properties, making them potential candidates for antibiotic development .

Anti-inflammatory and Antioxidant Effects

3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide has been evaluated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and shows promise in reducing inflammation in various models. Additionally, these compounds exhibit antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .

Case Studies and Research Findings

  • Anticancer Activity : A study reported that derivatives of 3,5-dimethyl-1H-pyrazole exhibited significant cytotoxic effects on MCF7 breast cancer cells with an IC50 value of 3.79 µM. This indicates strong potential for development as anticancer agents .
  • Antibacterial Evaluation : In a comprehensive study on five pyrazole derivatives, compounds showed MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates, demonstrating their effectiveness as antibacterial agents .
  • Pharmacological Profile : The pharmacological profile includes activities such as anti-tuberculosis and anti-obesity effects, broadening the therapeutic applications of pyrazole derivatives .

Q & A

Q. What are the established synthetic routes for 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with diketones, followed by sulfonamide functionalization. Key steps include:

  • Reflux in ethanol with stoichiometric hydrazine hydrate and pentane-2,4-dione to form the pyrazole core .
  • Sulfonation at the 4-position using sulfonyl chlorides under inert conditions.
  • Purification via recrystallization from DMF-EtOH (1:1) to achieve >95% purity .

Q. Optimization factors :

  • Temperature control (25–35°C for exothermic steps) .
  • Solvent polarity adjustments to improve yield.
  • Stoichiometric balancing of sulfonating agents to avoid side products.

Q. Table 1: Comparative Synthesis Conditions

StepReagents/ConditionsYield/PurityReference
Pyrazole core formationHydrazine hydrate, pentane-2,4-dione in methanol (25–35°C)Quantitative yield
SulfonationSulfonyl chloride, dry DCM, N₂ atmosphere70–85% yield
PurificationDMF-EtOH (1:1) recrystallization>95% purity

Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and supramolecular packing. SHELX programs (e.g., SHELXL) are standard for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropyl group at N1, methyl groups at C3/C5) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 244.12 g/mol) .

Q. How can researchers assess the purity of this sulfonamide derivative, and what are common impurities?

  • HPLC with UV detection : Monitors residual solvents or unreacted intermediates.
  • Thermogravimetric analysis (TGA) : Detects hygroscopicity or decomposition above 200°C .
  • Common impurities :
    • Incomplete sulfonation products (e.g., pyrazole without sulfonamide group).
    • Oxidized byproducts from prolonged storage .

Q. What hydrogen-bonding patterns influence the crystal packing of this compound?

  • The sulfonamide group (-SO₂NH₂) acts as a hydrogen-bond donor/acceptor, forming R₂²(8) motifs with adjacent molecules .
  • Graph-set analysis (Etter’s method) reveals chains or dimers stabilized by N–H···O and C–H···O interactions .

Advanced Research Questions

Q. How can researchers design bioactivity studies for this compound, given its structural similarity to known antiproliferative agents?

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare with control sulfonamides .
  • Structure-activity relationship (SAR) : Modify the isopropyl or methyl groups to evaluate steric effects on activity .
  • Molecular docking : Use Mercury or AutoDock to predict binding to carbonic anhydrase IX, a common sulfonamide target .

Q. How should crystallographic data discrepancies between research groups be resolved?

  • Cross-validation : Compare SCXRD data with computational models (e.g., DFT-optimized geometries) .
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to address overlapping diffraction patterns .
  • Deposit raw data in repositories like the Cambridge Structural Database for peer validation .

Q. What methodological approaches address contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Triangulation : Combine 2D NMR (COSY, HSQC) with IR spectroscopy to resolve signal overlaps .
  • Dynamic NMR : Study temperature-dependent shifts to identify conformational isomers .
  • DFT calculations : Use Gaussian or ORCA to simulate spectra and assign peaks .

Q. How does the compound’s stability vary under different pH and thermal conditions?

  • Stress testing :
    • Thermal stability : Heat at 50–100°C for 24h; monitor decomposition via TGA .
    • pH stability : Incubate in buffers (pH 2–12) and analyze degradation products by LC-MS .
  • Storage recommendations : Anhydrous conditions at -20°C to prevent hydrolysis .

Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?

  • Exothermic reactions : Use jacketed reactors with controlled cooling during hydrazine addition .
  • Solvent recovery : Implement distillation systems for ethanol/DMF reuse .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Q. Which computational tools are most effective for modeling intermolecular interactions in crystalline forms?

  • Mercury Software : Visualizes Hirshfeld surfaces and fingerprint plots to quantify interaction contributions (e.g., H-bonding vs. van der Waals) .
  • CrystalExplorer : Calculates lattice energy frameworks to predict polymorphism .
  • PubChem’s MMFF94 force field : Optimizes packing arrangements for stability predictions .

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